vitisinol C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H24O5 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(5R,6R)-5-(3,5-dihydroxyphenyl)-6-(4-hydroxyphenyl)-3-[(E)-2-(4-hydroxyphenyl)ethenyl]cyclohept-2-en-1-one |
InChI |
InChI=1S/C27H24O5/c28-21-7-3-17(4-8-21)1-2-18-11-23(30)16-27(19-5-9-22(29)10-6-19)26(12-18)20-13-24(31)15-25(32)14-20/h1-11,13-15,26-29,31-32H,12,16H2/b2-1+/t26-,27-/m0/s1 |
InChI Key |
BSKGJESYXYEJPI-XYVLITODSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CC(=O)C=C1/C=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC(=CC(=C4)O)O |
Canonical SMILES |
C1C(C(CC(=O)C=C1C=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC(=CC(=C4)O)O |
Synonyms |
vitisinol C |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies
Distribution and Origin in Vitis Species
Vitisinol C in Vitis vinifera Grapevine Shoots
Vitis vinifera, the common grapevine, is a well-documented source of a diverse array of stilbenoids. Grapevine shoots, often considered viticultural waste, have emerged as a valuable source of these bioactive compounds. researchgate.netuniv-antilles.fr Research has led to the isolation and identification of this compound from Vitis vinifera grapevine shoot extracts. researchgate.netresearchgate.netnih.gov Its presence in these shoots highlights the plant's capacity to synthesize complex resveratrol (B1683913) oligomers. vulcanchem.com The identification of this compound in this readily available biomass suggests a potential for its sustainable extraction and utilization. researchgate.netuniv-antilles.fr Alongside this compound, other known stilbenes such as resveratrol, piceatannol, (E)-ε-viniferin, and ω-viniferin have also been identified in grapevine shoots. researchgate.netresearchgate.net
This compound in Vitis thunbergii Roots
Vitis thunbergii, a plant species utilized in traditional medicine in Taiwan, is another notable source of this compound. meral.edu.mmmdpi.com Specifically, the roots of Vitis thunbergii have been found to contain a rich assortment of resveratrol derivatives, including this compound. meral.edu.mmnih.gov The investigation of Vitis thunbergii roots has led to the isolation of several vitisinols, designated as vitisinol A, B, C, and D, among other complex stilbenes. meral.edu.mmnih.gov The co-occurrence of this compound with other resveratrol oligomers like (+)-ε-viniferin, (-)-viniferal, and miyabenol A in the roots of this plant underscores the biosynthetic diversity within the Vitis genus. meral.edu.mmmdpi.com
Advanced Isolation and Purification Techniques for Oligostilbenes
The isolation and purification of specific oligostilbenes like this compound from complex plant matrices necessitate the use of sophisticated and efficient separation methodologies.
Application of Chromatography in Isolation
Chromatographic techniques are fundamental to the separation and purification of this compound and other oligostilbenes from crude plant extracts. iipseries.org A multi-step chromatographic approach is typically employed to achieve high purity.
Initial extraction of plant material, such as grapevine shoots or roots, is often performed with organic solvents like methanol (B129727) or ethanol. acs.orgoup.com The resulting crude extract is then subjected to various chromatographic methods. Flash chromatography and vacuum liquid chromatography (VLC) can be used for initial fractionation of the extract. acs.orgmdpi.com
For the fine purification of this compound, high-performance liquid chromatography (HPLC) is a crucial tool. researchgate.netnih.gov Semi-preparative and preparative HPLC, often using reversed-phase columns (e.g., C18), allows for the precise separation of individual compounds from complex mixtures. researchgate.netoeno-one.eu The structures of the isolated compounds are then typically confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). researchgate.netnih.gov High-speed counter-current chromatography (HSCCC) has also proven to be an effective technique for the preparative isolation of oligostilbenes from Vitis species, offering advantages such as the elimination of a solid support matrix. oup.comnih.gov
Alkaline Extraction-Acid Precipitation Methodologies
An alternative approach for the extraction of oligostilbenes is the alkaline extraction-acid precipitation (AEAP) method. oup.comnih.gov This technique involves macerating the plant material in an alkaline solution, such as aqueous sodium hydroxide, to extract the phenolic compounds. nih.gov Following extraction, the pH of the solution is adjusted with an acid, leading to the precipitation of the target compounds. oup.comnih.gov This method can be a simple and effective preliminary step to enrich the extract with oligostilbenes before further purification by chromatographic techniques like HSCCC. oup.comnih.gov While this method has been successfully applied to the extraction of oligostilbenes from other plant sources, its specific application for this compound from Vitis species is an area for further investigation. oup.com
Biosynthetic Pathways and Enzymatic Mechanisms
Proposed Biosynthesis of Resveratrol (B1683913) Oligomers and Dimers
The biosynthesis of resveratrol oligomers is believed to occur through the oxidative coupling of resveratrol monomers, a process that generates phenoxyl radicals. nih.govacs.org These highly reactive intermediates can then couple in various ways to form a diverse array of dimers, trimers, and higher-order oligomers. nih.gov The initial and most common step is the dimerization of resveratrol, which can occur through several regioisomeric modes, leading to key intermediates like ε-viniferin (an 8-10' coupled dimer) and pallidol (B3078306) (an 8-8' coupled dimer). acs.org
These dimers serve as crucial building blocks for more complex structures. For instance, the resveratrol trimer miyabenol C is proposed to be formed through the further oxidative coupling of a resveratrol monomer with the dimer ε-viniferin. nih.govacs.orgsemanticscholar.org
Vitisinol C is a resveratrol trimer possessing a unique cyclohept-2-en-1-one moiety. While its precise biosynthetic pathway has not been definitively elucidated, it is hypothesized to arise from a complex series of oxidative couplings and subsequent intramolecular rearrangements. Computational studies on the related resveratrol dimer, vitisinol G, which also contains a seven-membered ring, suggest a plausible mechanism. This proposed route involves the formation of a dimer intermediate, which then undergoes a semi-pinacol rearrangement to construct the characteristic ring system. jst.go.jp A similar cascade involving a trimeric precursor is thought to lead to the formation of this compound.
Table 1: Key Precursors and Intermediates in Resveratrol Oligomer Biosynthesis
| Compound | Classification | Role in Biosynthesis |
|---|---|---|
| Resveratrol | Monomer | The fundamental building block for all resveratrol oligomers. nih.govacs.org |
| ε-Viniferin | Dimer | A key intermediate formed by the oxidative coupling of two resveratrol units; precursor to trimers like miyabenol C. nih.govacs.org |
| Miyabenol C | Trimer | A complex trimer formed from the coupling of ε-viniferin and resveratrol, illustrating the stepwise assembly of higher oligomers. acs.orgsemanticscholar.org |
Enzymatic Steps and Catalytic Processes in Stilbenoid Formation
The biosynthesis of stilbenoids is an enzyme-mediated cascade. The foundational enzyme is stilbene (B7821643) synthase (STS) , which catalyzes the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA to produce the resveratrol monomer. elifesciences.org
Once resveratrol is formed, its oligomerization is primarily catalyzed by oxidative enzymes, namely peroxidases (PODs) and laccases . nih.govacs.org These enzymes facilitate the formation of phenoxyl radicals from resveratrol's phenolic hydroxyl groups. nih.gov The subsequent coupling of these radicals is what drives the formation of dimers and higher oligomers. While the coupling itself can occur spontaneously, the enzymes are thought to play a crucial role in controlling the regio- and stereoselectivity of the reaction, thereby guiding the formation of specific oligomers. nih.govnih.gov For example, horseradish peroxidase (HRP) has been used in biomimetic syntheses to mediate the cross-trimerization of ε-viniferin and resveratrol to yield miyabenol C, demonstrating the catalytic capability of peroxidases in forming complex trimers. nih.govacs.org
Table 2: Key Enzymes in Stilbenoid Biosynthesis
| Enzyme | Abbreviation | Catalytic Function |
|---|---|---|
| Stilbene Synthase | STS | Catalyzes the formation of the resveratrol monomer from p-coumaroyl-CoA and malonyl-CoA. elifesciences.org |
| Peroxidase | POD | Oxidizes resveratrol and its oligomers to form phenoxyl radicals, initiating the coupling reactions that lead to dimerization and oligomerization. nih.govacs.org |
| Laccase | - | A multi-copper oxidase that also catalyzes the oxidative coupling of resveratrol, contributing to the diversity of oligomers. nih.govsemanticscholar.org |
Computational Chemistry in Elucidating Biosynthetic Routes
The structural complexity and the presence of transient intermediates in the biosynthesis of resveratrol oligomers make the elucidation of their formation pathways challenging through experimental methods alone. Computational chemistry, particularly Density Functional Theory (DFT) calculations, has emerged as a powerful tool to investigate and predict these intricate biosynthetic routes. jst.go.jpresearchgate.net
Computational analysis allows researchers to simulate reaction mechanisms, calculate the energy barriers of different potential pathways, and predict the structures of intermediates and final products. jst.go.jp A notable example is the computation-guided total synthesis of vitisinol G. jst.go.jp In this study, DFT calculations predicted a biosynthetic pathway involving a semi-pinacol rearrangement of a resveratrol dimer epoxide to form the seven-membered ring of vitisinol G. jst.go.jp This theoretical insight not only guided the successful chemical synthesis of the molecule but also provided a strong, plausible model for how similar structures, such as the cycloheptenone ring in this compound, might be formed in nature. jst.go.jp
These computational approaches can assess the feasibility of various proposed steps, such as Cope rearrangements or Friedel-Crafts reactions, under biological conditions, thereby providing a deeper understanding of the complex cyclizations and rearrangements that give rise to the vast diversity of resveratrol oligomers. acs.orgsci-hub.se
Synthetic Chemistry Approaches
Total Synthesis Strategies for Vitisinol C and Related Oligomers
The total synthesis of complex resveratrol (B1683913) oligomers is an active area of research. While a dedicated total synthesis of this compound has not been extensively detailed in readily available literature, strategies employed for structurally related compounds, particularly those containing complex ring systems or multiple stereocenters, provide a clear roadmap for accessing the this compound scaffold.
Modern synthetic chemistry increasingly relies on computational methods to navigate the complexities of natural product synthesis. researchgate.net This approach is particularly valuable for resveratrol oligomers, where biosynthetic pathways can be intricate and lead to a variety of structurally diverse compounds. researchgate.net
Computational simulation, primarily using Density Functional Theory (DFT), has become a powerful tool for planning and evaluating synthetic strategies. jst.go.jp DFT calculations can be used to analyze reaction mechanisms, predict the feasibility of proposed biosynthetic pathways, and even help in the structural correction of misassigned natural products. researchgate.netwilddata.cn For instance, in the synthesis of resveratrol dimers such as vaticahainol A and B, DFT calculations predicted inconsistencies in the proposed biosynthetic pathways, leading to the successful synthesis of the correct structures. researchgate.net
This computation-guided strategy has been successfully applied to the total synthesis of vitisinol G, another resveratrol dimer with a seven-membered ring. jst.go.jp By modeling key steps like the Friedel-Crafts reaction and semi-pinacol rearrangement, researchers were able to devise an effective synthetic route. jst.go.jp For a target like this compound, computational analysis could be employed to:
Evaluate the thermodynamic favorability of key ring-forming reactions, such as a Cope rearrangement followed by ring-closing metathesis (RCM), which has been proposed for aryl-cycloheptane synthesis. rsc.org
Predict the stereochemical outcome of crucial bond-forming steps, ensuring the correct relative configuration of the substituents on the cycloheptene (B1346976) ring.
Assess the stability of intermediates and transition states, identifying potential energy barriers and guiding the choice of reagents and reaction conditions. researchgate.net
By leveraging these predictive capabilities, chemists can design more efficient and rational synthetic routes, minimizing trial-and-error experimentation and accelerating the path toward the total synthesis of this compound. researchgate.netresearchgate.net
The construction of the this compound framework necessitates a sequence of sophisticated chemical transformations. The synthesis of related polyphenolic natural products often relies on cascade reactions (also known as domino or tandem reactions), which allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. wikipedia.org20.210.105 This approach increases efficiency, reduces waste, and can rapidly build molecular complexity from simple starting materials. wikipedia.orgmdpi.com
Key transformations relevant to the synthesis of this compound and its relatives include:
Friedel-Crafts Reaction: This classic carbon-carbon bond-forming reaction is instrumental in constructing cyclic systems. Intramolecular Friedel-Crafts reactions have been used to create the core structures of resveratrol-derived products like hopeahainol A. researchgate.netacs.org
Rearrangement Reactions: Skeletal rearrangements are crucial for accessing unique ring systems. The semi-pinacol rearrangement was a key computed step in the strategy for vitisinol G. jst.go.jp For aryl-cycloheptanes, a transient researchgate.netresearchgate.net Cope rearrangement has been explored as a method to set up the molecule for a subsequent ring-closing step. rsc.org
Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium complexes, is a go-to method for forming medium-sized rings like the cycloheptene core of this compound. A proposed route to the aryl-cycloheptane scaffold involves a deconjugative alkylation followed by RCM. rsc.org
Oxidative Coupling: The dimerization and oligomerization of resveratrol units often begin with an oxidative event that generates phenoxyl radicals. acs.org These radicals can then couple in various ways to form the initial C-C or C-O bonds that link the monomer units. acs.org
Morita-Baylis-Hillman (MBH) Reaction: A variation of this reaction has been developed to create densely functionalized intermediates that serve as precursors for bicyclic systems found in natural products like vitisinol D, a structurally related compound. flvc.orgflvc.org
A plausible synthetic strategy for this compound could involve a cascade sequence beginning with the coupling of resveratrol-derived fragments, followed by a key ring-forming event such as RCM to construct the central seven-membered ring.
Chemical Derivatization and Analog Synthesis
Beyond total synthesis, the chemical modification of the this compound scaffold is essential for exploring its chemical space and generating novel analogs. Derivatization can be used to probe structure-activity relationships and potentially develop compounds with enhanced properties.
Modifying a complex natural product scaffold like this compound requires robust and selective chemical methods. Strategies can be broadly categorized as chemical or physical modifications, with chemical approaches focusing on the addition of new functional groups or the alteration of existing ones. nih.govresearchgate.net
Key strategies for modifying the this compound scaffold would likely include:
Functional Group Manipulation: The multiple phenolic hydroxyl groups on this compound are prime targets for modification. Selective protection, followed by reactions such as etherification or esterification, could be used to systematically alter the polarity and hydrogen-bonding capabilities of the molecule.
Side-Chain Modification: The stilbene (B7821643) moiety offers another point for derivatization. The double bond could be hydrogenated, epoxidized, or subjected to other addition reactions. The terminal phenolic ring could also be modified.
Scaffold Rearrangement: Inspired by the proposed biosynthetic interconversions of resveratrol oligomers, acid-mediated rearrangements could be used to transform the this compound scaffold into other related structures. nih.gov For example, treatment with a Brønsted acid can induce fragmentation and recyclization cascades in related oligomers. nih.gov
Cross-Coupling Reactions: Modern cross-coupling methods, such as Suzuki or Heck reactions, could be employed to attach new aryl or alkyl groups to the scaffold, provided suitable handles (e.g., halides or triflates) are first installed. This has been a successful strategy in the synthesis of other stilbenoids. cdri.res.in
These modifications would generate a library of this compound analogs, each with slightly different structural and electronic properties.
The design of novel derivatives is guided by specific principles aimed at creating molecules with new or improved characteristics. Natural products serve as a significant source of inspiration for the discovery of new bioactive compounds. whiterose.ac.uk
Key design principles applicable to this compound include:
Simplification: Creating structurally simpler analogs that retain the core pharmacophore can make synthesis more tractable and help identify the minimal structural requirements for any observed biological effect.
Scaffold Hopping and Hybridization: This involves replacing the core scaffold with a different but functionally similar one, or combining the this compound structure with fragments from other known bioactive molecules. The creation of "pseudo-natural products" by combining fragments from different natural product classes is an emerging strategy to access novel chemical space. whiterose.ac.uk
Bioisosteric Replacement: This principle involves replacing certain functional groups with others that have similar physical or chemical properties (e.g., replacing a hydroxyl group with an amine or thiol) to fine-tune the molecule's properties.
Improving Physicochemical Properties: Many natural products suffer from poor water solubility or metabolic instability. iomcworld.com Derivatives can be designed to address these shortcomings, for example, by adding polar groups like polyethylene (B3416737) glycol (PEG) chains or by masking metabolically labile sites. nih.gov
By applying these principles, chemists can rationally design and synthesize novel this compound derivatives, expanding upon the structural diversity provided by nature. researchgate.netnih.gov
Advanced Spectroscopic Characterization and Analytical Methodologies
High-Resolution Spectroscopic Techniques for Structural Elucidation
The structural architecture of vitisinol C, a resveratrol (B1683913) oligomer, was primarily established through detailed spectroscopic analysis. High-resolution techniques provide the necessary precision to resolve the compound's complex stereochemistry and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular framework.
1D NMR (¹H and ¹³C): ¹H NMR spectra provide information on the number of different types of protons and their immediate electronic environment, while ¹³C NMR spectra reveal the number and type of carbon atoms. For complex oligostilbenes, these 1D spectra offer initial clues about the constituent resveratrol units and the types of linkages involved.
2D NMR: To assemble the full structure, 2D NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating-frame Overhauser Effect Spectroscopy (ROESY) were instrumental in establishing the structure of this compound.
COSY identifies proton-proton (H-H) couplings, helping to map out spin systems within the molecule.
HSQC correlates protons with their directly attached carbon atoms.
HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is critical for connecting different molecular fragments and determining the points of linkage between monomer units.
ROESY identifies protons that are close to each other in space, providing crucial information about the molecule's relative stereochemistry.
| NMR Technique | Purpose in this compound Structural Elucidation | Reference |
|---|---|---|
| 1D NMR (¹H, ¹³C) | Provides initial data on proton and carbon environments, suggesting the presence of resveratrol-type structures. | |
| COSY (Correlation Spectroscopy) | Maps proton-proton spin coupling networks within the individual monomeric units. | |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton to its directly bonded carbon atom. | |
| HMBC (Heteronuclear Multiple Bond Correlation) | Establishes connectivity between different parts of the molecule through long-range proton-carbon correlations, key for identifying linkages between resveratrol units. | |
| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Determines the relative stereochemistry by identifying protons that are in close spatial proximity. |
Mass spectrometry is a powerful tool used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) was vital for confirming its molecular formula.
The analysis of this compound using HRMS detected a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 427.1527. This experimental value is consistent with the calculated molecular formula of C₂₇H₂₄O₅, providing strong evidence for the compound's elemental composition and corroborating the structure proposed by NMR data.
| Mass Spectrometry Data | This compound | Reference |
|---|
Mechanistic Investigations of Biological Activities
Molecular Interactions in Neurodegenerative Processes
The potential neuroprotective properties of Vitisinol C have been explored through its interactions with key pathological elements of neurodegenerative diseases, particularly those associated with Alzheimer's disease.
A primary pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into fibrils, forming senile plaques in the brain. This compound has demonstrated a significant ability to counteract this process. Isolated from Vitis vinifera grapevine shoots, this compound was tested for its anti-aggregative properties and was found to exert a noteworthy activity against the formation of Aβ fibrils nih.govresearchgate.netresearchgate.net. This inhibitory effect has been quantified, with studies reporting a potent activity against Aβ aggregation nih.govnih.gov. One study determined the half-maximal effective concentration (EC50) of this compound for the prevention of amyloid-β peptide aggregation to be 5 ± 3 µmol/L mdpi.comencyclopedia.pub.
| Biological Activity | Parameter | Value |
|---|---|---|
| Inhibition of Amyloid-β Fibril Formation | EC50 | 5 ± 3 µmol/L |
The cholinergic hypothesis of Alzheimer's disease links cognitive decline to a deficiency in the neurotransmitter acetylcholine. The enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for its degradation and are key therapeutic targets. In vitro assays have shown that this compound can inhibit both of these enzymes in a dose-dependent manner semanticscholar.org. However, its potential for this activity is considered lower compared to other molecules, as indicated by relatively high half-maximal inhibitory concentration (IC50) values semanticscholar.org. The IC50 value for AChE inhibition was reported as 1009.87 ± 136.30 µM, and for BChE inhibition, it was 1038.05 ± 119.37 µM semanticscholar.org.
| Enzyme Target | Parameter | Value (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | IC50 | 1009.87 ± 136.30 |
| Butyrylcholinesterase (BChE) | IC50 | 1038.05 ± 119.37 |
The direct protective effects of this compound on neurons have been assessed in cellular models of neurotoxicity. In a study evaluating neuroprotection against glutamate-induced toxicity in primary cultured rat cortical cells, this compound demonstrated significant protective activity researchgate.net. At a concentration of 10 µM, it preserved 79.3 ± 0.8% of cell viability, indicating a robust neuroprotective effect against this form of excitotoxicity researchgate.net. While other studies have investigated the neuroprotective effects of various herbal molecules against neurodegeneration induced by mercuric chloride (HgCl2), specific data on this compound in this particular model is not available semanticscholar.orgresearchgate.net.
β-secretase (BACE1) is a critical enzyme that initiates the amyloidogenic pathway leading to the production of Aβ peptides. Inhibiting its activity is a primary strategy for Alzheimer's disease therapy. This compound has been identified as a significant inhibitor of BACE1 nih.gov. In one study, it inhibited baculovirus-expressed BACE1 in a concentration-dependent manner, with a reported IC50 value of 4.01 µmol/L nih.gov. Furthermore, in silico docking studies predicted a strong interaction between this compound and β-secretase, showing the best docking interaction with a binding energy of -10.05 Kcal/mol, which was superior to the standard drug, donepezil (-8.97 Kcal/mol) semanticscholar.org.
| Methodology | Parameter | Value |
|---|---|---|
| In Vitro Enzyme Assay | IC50 | 4.01 µmol/L |
| Molecular Docking | Binding Energy | -10.05 Kcal/mol |
Antiviral Mechanistic Studies
Beyond neurodegeneration, the mechanistic basis for potential antiviral applications of this compound has been explored using computational methods.
The main protease (Mpro) of SARS-CoV-2 is essential for viral replication and is a key target for antiviral drugs. Bioinformatic studies have been conducted to assess the potential of this compound to inhibit this enzyme nih.gov. Through molecular docking, it was found that this compound interacts with the Mpro active site, forming two hydrogen bonds with the amino acid residues Asn151 and Arg298 nih.gov. This interaction suggests a potential inhibitory mechanism. Based on such virtual screening studies, this compound has been identified as a lead molecule that could serve as a therapeutic agent against COVID-19 rcvs.org.uk.
Anti-inflammatory Mechanisms in Preclinical Models
While research specifically on this compound is limited, studies on the closely related compound, vitisinol A, provide significant insights into the potential anti-inflammatory mechanisms of this class of stilbenoids.
Vitisinol A has demonstrated potent anti-inflammatory effects by significantly reducing the production of nitric oxide (NO) in cellular models. nih.govmdpi.com In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for inflammation research, vitisinol A was shown to inhibit NO production. nih.govmdpi.com For instance, at a concentration of 5 μM, vitisinol A caused a significant reduction in NO levels, indicating its potential to modulate inflammatory pathways where NO is a key signaling molecule. nih.govmdpi.com
Table 1: Effect of Vitisinol A on Nitric Oxide (NO) Production in LPS-Activated RAW 264.7 Cells
| Compound | Concentration (µM) | Inhibition of NO Production | Reference |
|---|---|---|---|
| Vitisinol A | 5 | Significant reduction | nih.govmdpi.com |
The anti-inflammatory activity of vitisinol A is further supported by its ability to modulate the expression of key pro-inflammatory enzymes. nih.govmdpi.com Western blot analysis in LPS-stimulated RAW 264.7 cells revealed that vitisinol A dose-dependently decreased the expression of both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com The expression of these enzymes was markedly suppressed in the presence of vitisinol A at concentrations ranging from 1 to 10 μM. mdpi.com This dual inhibition of iNOS and COX-2 suggests a significant mechanism for its anti-inflammatory effects. nih.govmdpi.com
The anti-inflammatory properties of vitisinol A have been confirmed in in vivo animal models. nih.govmdpi.com In a study utilizing the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice, topical application of vitisinol A significantly reduced ear swelling. nih.govmdpi.com The results showed that vitisinol A, at doses of 50 μg and 100 μg per ear, effectively alleviated the ear edema, with the 50 μg dose showing a more potent effect than the commercial nonsteroidal anti-inflammatory drug (NSAID), indomethacin, at a dose of 500 μg. nih.gov
Table 2: Anti-inflammatory Effect of Vitisinol A on TPA-Induced Mouse Ear Edema
| Treatment | Dose (per ear) | Effect on Ear Edema | Reference |
|---|---|---|---|
| TPA alone | - | Significant increase in ear thickness | nih.gov |
| Vitisinol A | 50 µg | Significant decrease in ear thickness | nih.gov |
| Vitisinol A | 100 µg | Significant decrease in ear thickness | nih.gov |
| Indomethacin (positive control) | 500 µg | Decrease in ear thickness | nih.gov |
Other Molecular and Cellular Target Engagements
Research into the effects of vitisinols and related stilbenoids on mitochondrial processes has revealed potential roles in cellular apoptosis pathways. Specifically, studies on oxyresveratrol, a related stilbenoid, have shown that it can inhibit the release of cytochrome c from the mitochondria in a rat model of transient middle cerebral artery occlusion. nih.gov This inhibition of cytochrome c release is a critical step in the intrinsic apoptotic pathway, suggesting a neuroprotective effect. nih.gov Pterostilbene, another related compound, has been observed to increase the activity of mitochondrial complex I and III, as well as mitochondrial cytochrome c levels in neuroblastoma cells, indicating a protective effect on mitochondrial function. nih.gov
Identification of Specific Protein and Gene Targets
Currently, there is a notable lack of specific research identifying the direct protein and gene targets of the chemical compound this compound. Extensive searches of scientific literature and bioinformatic databases did not yield specific information on the molecular binding partners or the genes directly modulated by this particular stilbenoid.
While research into the broader class of stilbenoids, found in plants like Vitis vinifera (grapevines), has identified various biological activities, the specific mechanistic pathways and molecular interactions of this compound remain largely uninvestigated. Scientific inquiry has more extensively focused on other stilbenoids, such as resveratrol (B1683913), and their interactions with various cellular components.
Consequently, detailed research findings, including data on specific protein binding affinities, enzyme inhibition constants, or modulation of gene expression, are not available for this compound at this time. Further investigation is required to elucidate the precise molecular mechanisms underlying the biological activities of this compound and to identify its specific protein and gene targets.
Structure Activity Relationship Sar Studies
Correlation of Chemical Structures with Observed Biological Effects
Vitisinol C is a resveratrol (B1683913) derivative with a distinct cyclohept-2-en-1-one core structure. nih.gov Its biological activities, particularly its neuroprotective effects, are closely linked to its specific molecular architecture. The compound's IUPAC name is (5R,6R)-5-(3,5-dihydroxyphenyl)-6-(4-hydroxyphenyl)-3-[(E)-2-(4-hydroxyphenyl)ethenyl]cyclohept-2-en-1-one. nih.gov
Furthermore, this compound has been identified as an inhibitor of the beta-site amyloid precursor protein-cleaving enzyme 1 (BACE-1). mdpi.com BACE-1 is a primary enzyme involved in the production of Aβ peptides. The inhibitory action of this compound on this enzyme suggests that its structure fits into the active site of BACE-1, preventing it from cleaving its substrate. This dual action—inhibiting Aβ production via BACE-1 and preventing the aggregation of existing Aβ—highlights a strong correlation between its chemical structure and its potential as a neuroprotective agent. For stilbenes in general, some research suggests that biological activity may decrease as the molecular weight of the oligomer increases. researchgate.net
Comparative Analysis of this compound with Other Resveratrol Oligomers
The biological potency of this compound can be better understood when compared with other resveratrol oligomers. Such comparisons reveal how variations in structure, such as the degree of oligomerization and the nature of the linkages between resveratrol units, affect biological outcomes.
This compound's anti-amyloid aggregation and BACE-1 inhibition activities have been quantified and compared to other related compounds. For instance, in an anti-Alzheimer's disease study, this compound showed an EC50 value of 5 ± 3 µmol/L for preventing Aβ fibril formation. mdpi.com In the context of BACE-1 inhibition, this compound demonstrated an IC50 value of 4.01 µmol/L. mdpi.com When compared to other resveratrol oligomers, this compound shows moderate to significant activity. For example, while it is less potent in inhibiting Aβ aggregation than scirpusin A and ε-viniferin glucoside, it is a more potent BACE-1 inhibitor than its parent monomer, resveratrol. mdpi.com
In studies comparing different vitisinol compounds, vitisinol A was found to have lower cytotoxicity than other resveratrol oligomers like ε-viniferin, vitisin A, and vitisin B. nih.govmdpi.com While this compound was not included in that specific cytotoxicity comparison, the findings for vitisinol A suggest that the vitisinol class may possess favorable properties. The structural complexity of resveratrol oligomers is a key factor in their biological activity, with increased complexity often leading to enhanced potency compared to the resveratrol monomer. vulcanchem.com
Below is a comparative table of the biological activities of this compound and other selected resveratrol oligomers.
| Compound | Classification | Biological Activity | Potency (IC50 / EC50) | Reference |
|---|---|---|---|---|
| This compound | Resveratrol Derivative | Anti-Aβ Aggregation | 5 ± 3 µmol/L | mdpi.com |
| This compound | Resveratrol Derivative | BACE-1 Inhibition | 4.01 µmol/L | mdpi.com |
| Scirpusin A | Resveratrol Dimer | Anti-Aβ Aggregation | 0.7 ± 0.3 µmol/L | mdpi.com |
| ε-Viniferin Glucoside | Resveratrol Dimer Glucoside | Anti-Aβ Aggregation | 0.2 ± 0.3 µmol/L | mdpi.com |
| trans-ε-Viniferin | Resveratrol Dimer | BACE-1 Inhibition | 1.85 µmol/L | mdpi.com |
| Gnetin H | Resveratrol Trimer | BACE-1 Inhibition | 0.34 µmol/L | mdpi.com |
| trans-Resveratrol | Resveratrol Monomer | BACE-1 Inhibition | 11.9 µmol/L | mdpi.com |
Computational Approaches in SAR Elucidation
Computational chemistry and bioinformatic studies are increasingly valuable tools for elucidating the SAR of natural products like this compound. researchgate.netoncodesign-services.com These methods allow for the prediction of interactions between a compound and its biological target at a molecular level, providing insights that can guide further experimental work. researchgate.netuni-bonn.de
A bioinformatic study explored the potential of this compound as an inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus, a key enzyme in the viral life cycle. f1000research.com Through molecular docking simulations, the study identified specific interactions between this compound and the Mpro active site. It was predicted that this compound forms two hydrogen bonds with the amino acid residues Asn151 and Arg298. f1000research.com Additionally, it was found to interact with several other residues, including Gln110, Phe294, Val297, Val303, and Phe8. f1000research.com These specific molecular interactions are crucial for its potential inhibitory activity and demonstrate how computational models can pinpoint the structural basis of a compound's function.
While extensive computational studies focused solely on this compound are still emerging, research on related resveratrol oligomers, such as the computation-guided total synthesis of vitisinol G, showcases the power of these approaches. researchgate.netjst.go.jpnih.gov Such studies use computational analysis to simulate biosynthetic pathways and plan synthetic strategies, which can also be applied to generate structural analogs of this compound for more detailed SAR exploration. vulcanchem.comresearchgate.net
The table below summarizes the key interactions of this compound identified through computational docking studies.
| Target Protein | Interacting Residues (Hydrogen Bonds) | Other Interacting Residues | Computational Method | Reference |
|---|---|---|---|---|
| SARS-CoV-2 Mpro | Asn151, Arg298 | Gln110, Phe294, Val297, Val303, Phe8 | Molecular Docking | f1000research.com |
Future Research Directions and Potential Areas of Academic Exploration
Elucidation of Complete Biosynthetic Pathways for Vitisinol C
The biosynthesis of resveratrol (B1683913) and its simpler oligomers in plants like grapevine (Vitis vinifera) is known to originate from the phenylpropanoid pathway. nih.govfrontiersin.org Resveratrol is formed by the enzyme stilbene (B7821643) synthase (STS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. frontiersin.orgnih.gov The formation of more complex resveratrol oligomers is believed to proceed via peroxidase- or laccase-mediated oxidative coupling of resveratrol units, generating phenoxyl radicals that then combine in various ways. acs.org
For this compound, which features a distinctive cycloheptane (B1346806) moiety, the exact biosynthetic pathway remains to be fully elucidated. It is hypothesized that its formation involves the oxidative coupling of resveratrol monomers or dimers. A key intermediate in the biosynthesis of many resveratrol oligomers is ε-viniferin, a resveratrol dimer. nih.govacs.org It is plausible that the pathway to this compound involves an initial dimerization of resveratrol to form an intermediate, which then undergoes further intramolecular rearrangement and cyclization to form the seven-membered ring characteristic of this compound. researchgate.net Defining the specific enzymes, intermediates, and reaction conditions that lead to the stereospecific formation of this compound is a critical area for future biochemical and genetic research. This could involve isotopic labeling studies and the characterization of enzymes from Vitis vinifera shoots, where this compound is found. mdpi.com
Development of Novel Synthetic Routes and Stereoselective Synthesis
The complex, three-dimensional structure of this compound presents a considerable challenge for chemical synthesis. To date, a complete total synthesis of this compound has not been reported in peer-reviewed literature. Research into the synthesis of related compounds, such as vitisinol D, which contains a similarly complex bicyclo[3.2.1]octane system, highlights the difficulties involved. vulcanchem.comacs.orgflvc.org These syntheses often require multi-step sequences with careful control of stereochemistry.
Future research should focus on developing novel and efficient synthetic strategies to access this compound and its analogues. Key areas of exploration include:
Methodology Development: Creating new reactions for the stereoselective construction of the arylcycloheptane core. dntb.gov.uadntb.gov.ua This could involve transition-metal-catalyzed cyclizations or organocatalytic approaches. diva-portal.org
Biomimetic Synthesis: Designing synthetic routes that mimic the proposed biosynthetic pathway, potentially using oxidative coupling reactions to form key intermediates. acs.orgvulcanchem.com This approach could provide a more direct route to the natural product's stereochemistry.
Successfully synthesizing this compound would not only confirm its structure but also provide the quantities of pure material needed for extensive biological testing and allow for the creation of derivatives to probe structure-activity relationships. vulcanchem.com
Discovery of Additional Molecular and Cellular Targets
Preliminary research has identified several potential molecular targets for this compound, primarily through computational docking studies. These findings provide a strong foundation for further experimental validation and discovery.
One of the most promising reported activities is the inhibition of amyloid-β (Aβ) peptide aggregation, a key pathological process in Alzheimer's disease. frontiersin.orgnih.gov The mechanism may involve direct binding to Aβ monomers or oligomers, preventing their assembly into toxic fibrils. mdpi.comrsc.orgmdpi.com
In silico studies have also suggested that this compound may act as an inhibitor of key enzymes implicated in Alzheimer's disease, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). biorxiv.orgbiorxiv.org Docking simulations predict that this compound binds with high affinity to the active sites of these enzymes.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) | Reference |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | 1B41 | -9.63 | - | biorxiv.org |
| Butyrylcholinesterase (BChE) | 1P0I | -10.59 | 4.73 nM | biorxiv.org |
Future research must focus on experimentally validating these computational predictions using in vitro enzymatic assays and biophysical techniques like surface plasmon resonance to confirm direct binding and determine inhibitory potency. acs.orgmdpi.comnih.govnih.gov Furthermore, identifying other potential targets is crucial. For instance, other resveratrol oligomers have been shown to inhibit cathepsin L, a protease involved in viral entry, suggesting a possible avenue of investigation for this compound. acs.org
Advanced Preclinical Investigations Using Diverse Animal Models
A significant gap in the current understanding of this compound is the complete lack of published preclinical data from animal models. While in vitro and in silico studies provide valuable initial clues, they cannot predict the efficacy, metabolism, or potential toxicity of a compound in a living organism.
Future research must prioritize preclinical investigations of this compound in various animal models relevant to its proposed activities. For example, its potent anti-amyloid aggregation properties warrant testing in transgenic mouse models of Alzheimer's disease. Such studies would aim to determine if this compound can cross the blood-brain barrier, reduce amyloid plaque burden, and improve cognitive deficits.
The general lack of in vivo studies is a limitation for many resveratrol oligomers, not just this compound. researchgate.netnih.gov Establishing a preclinical profile for this compound would be a major step forward in evaluating its therapeutic potential and would set it apart from many other related natural products.
Integration of Omics Technologies for Mechanistic Insights
Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer powerful, unbiased approaches to understanding the biological effects of a compound and the regulation of its biosynthesis. oup.comoup.com
In the context of this compound, these technologies can be applied in several ways:
Biosynthesis Elucidation: Transcriptomic and proteomic analysis of Vitis vinifera tissues under conditions that stimulate stilbene production (e.g., UV-C irradiation) can help identify the specific synthases, tailoring enzymes, and transcription factors involved in the this compound pathway. nih.govnih.gov Studies have already used this approach to show that stilbene synthase (STS) genes are strongly upregulated by such stressors. nih.govoup.com
Mechanism of Action: Treating neuronal cells or other relevant cell types with this compound and subsequently performing transcriptomic or proteomic analysis can reveal the pathways and cellular processes modulated by the compound. This can uncover novel mechanisms of action and help to validate predicted targets.
Metabolomics: Analyzing the metabolic profile of cells or organisms treated with this compound can provide insights into its downstream effects on cellular metabolism and identify any active metabolites. Field-based metabolomics of grapevine stems has already proven useful for discriminating genotypes based on their polyphenol profiles, including various stilbenoids. frontiersin.org
Integrating data from these different omics platforms will provide a comprehensive, systems-level understanding of this compound's biology.
Exploration of Chemical Biology Applications
Chemical biology focuses on the use of small molecules as tools to study and manipulate biological systems. nih.govacs.org this compound, with its potent and specific biological activities, is an excellent candidate for development into a chemical probe.
Future research in this area could involve the synthesis of modified this compound derivatives with specific functionalities:
Fluorescent Probes: Attaching a fluorescent dye to the this compound scaffold would allow for the visualization of its subcellular localization and its interaction with target proteins within living cells using advanced microscopy techniques. nih.govrevvity.com
Biotinylated Probes: Adding a biotin (B1667282) tag would enable affinity purification experiments. A biotinylated this compound probe could be used to "pull down" its binding partners from cell lysates, leading to the identification of novel molecular targets.
Photo-affinity Probes: Incorporating a photoreactive group would allow for the covalent cross-linking of this compound to its target proteins upon exposure to UV light. This is a powerful method for definitively identifying direct binding partners.
Developing such chemical biology tools would be invaluable for dissecting the precise molecular mechanisms underlying the biological effects of this compound.
Q & A
Q. What documentation standards ensure reproducibility in this compound research?
- Methodology:
- MIAME Compliance: Detail extraction protocols, instrument settings (e.g., LC gradient, MS ionization mode), and statistical code (R/Python scripts) .
- Supplementary Materials: Provide NMR spectra (with integration values), HRMS m/z, and chromatograms (baseline resolution noted) .
- Ethical Disclosures: Declare conflicts of interest and animal ethics approval IDs (e.g., IACUC #XYZ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
